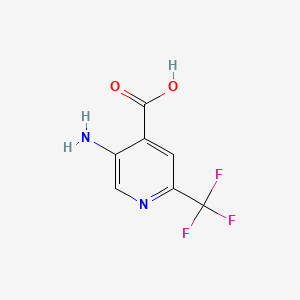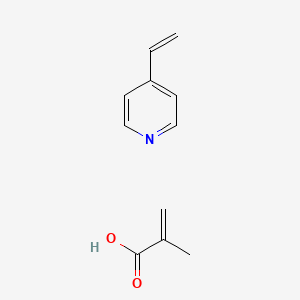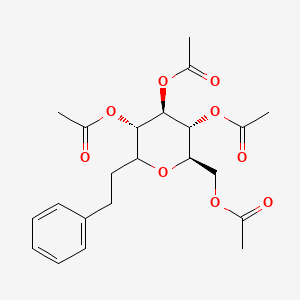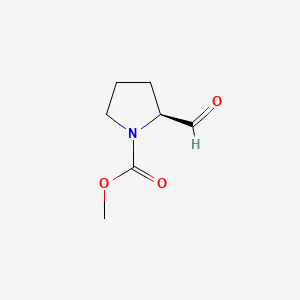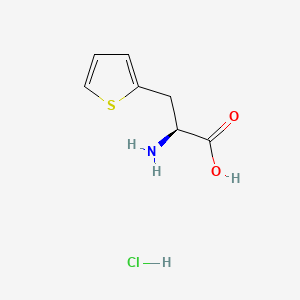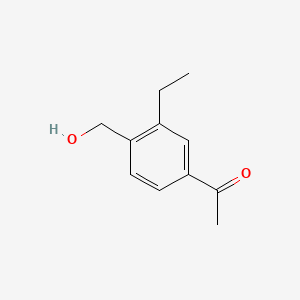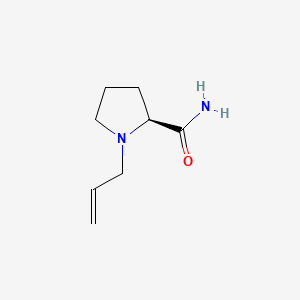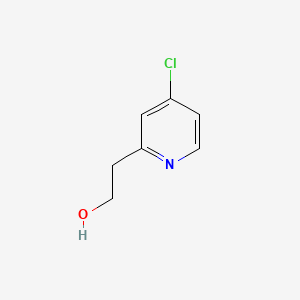
4-Chloro-2-pyridineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-pyridineethanol is an organic compound with the molecular formula C7H8ClNO It consists of a pyridine ring substituted with a chlorine atom at the 4-position and an ethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-pyridineethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to yield the desired product.
Another method involves the reduction of 2-(4-chloropyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(4-chloropyridin-2-yl)acetaldehyde or 2-(4-chloropyridin-2-yl)acetic acid.
Reduction: The compound can be reduced to form 2-(4-chloropyridin-2-yl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in an alcohol solvent.
Substitution: Nucleophiles such as ammonia or hydroxide ions can be used to replace the chlorine atom. These reactions often require elevated temperatures and the presence of a catalyst.
Major Products
Oxidation: 2-(4-Chloropyridin-2-yl)acetaldehyde, 2-(4-Chloropyridin-2-yl)acetic acid
Reduction: 2-(4-Chloropyridin-2-yl)ethane
Substitution: 2-(4-Aminopyridin-2-yl)ethanol, 2-(4-Hydroxypyridin-2-yl)ethanol
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-pyridineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its derivatives are employed in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-pyridineethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-pyridineethanol can be compared with other similar compounds, such as:
2-(4-Chloropyridin-2-yl)ethane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(4-Aminopyridin-2-yl)ethanol: Contains an amino group instead of a chlorine atom, which can significantly alter its chemical and biological properties.
2-(4-Hydroxypyridin-2-yl)ethanol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
2-(4-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZHDYXMMUMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

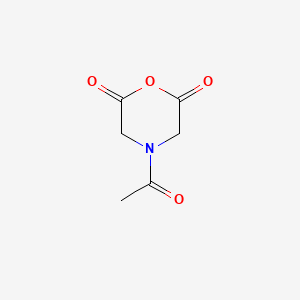
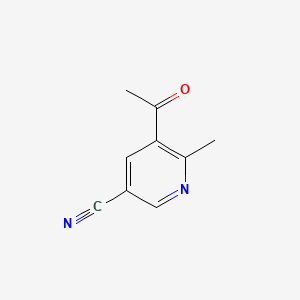
![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)
